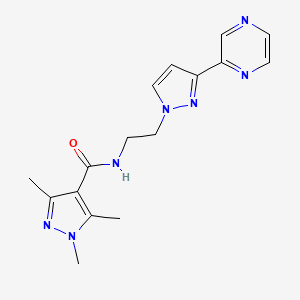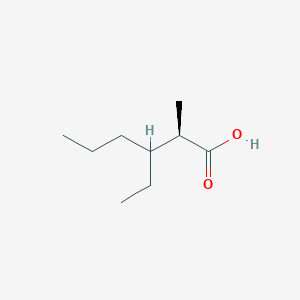
1,3,5-trimethyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,5-trimethyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C16H19N7O and its molecular weight is 325.376. The purity is usually 95%.
BenchChem offers high-quality 1,3,5-trimethyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3,5-trimethyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Nematocidal Evaluation
Pyrazole carboxamide derivatives have been identified as possessing significant nematocidal activity. A study by Zhao, Xing, Xu, Peng, and Liu (2017) synthesized a series of fluorine-containing pyrazole carboxamides. These compounds exhibited weak fungicidal activity but considerable effectiveness against the nematode M. incognita (Zhao et al., 2017).
Functionalization Reactions
Yıldırım, Kandemirli, and Demir (2005) explored the functionalization reactions of pyrazole carboxamides. They studied the conversion of 1H-pyrazole-3-carboxylic acid into its corresponding carboxamide via specific chemical reactions, providing insight into the versatility of such compounds (Yıldırım et al., 2005).
Reaction Mechanisms
The study of reaction mechanisms involving pyrazole carboxamides was detailed by Ledenyova, Falaleev, Shikhaliev, Ryzhkova, and Zubkov (2018). They investigated the reaction of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea, uncovering complex reaction pathways (Ledenyova et al., 2018).
Synthesis and Biological Evaluation
Donohue, Michelotti, Reader, Reader, Stirling, and Tice (2002) conducted a synthesis and biological evaluation of a library of 1-(2-thiazolyl)-5-(trifluoromethyl)pyrazole-4-carboxamides. Their research contributed to understanding the potential biological applications of these compounds, including their toxic effects on C. elegans (Donohue et al., 2002).
Anticancer and Anti-5-Lipoxygenase Agents
Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, and Ben Jannet (2016) synthesized novel pyrazolopyrimidines derivatives, testing them for their anticancer and anti-5-lipoxygenase activities. These derivatives showed promise in both cytotoxicity against cancer cell lines and inhibition of 5-lipoxygenase (Rahmouni et al., 2016).
Crystal Structure and DFT Study
Zhao and Wang (2023) investigated the crystal structure of Ethyl 5-(trimethylsilyl)-1-1H-pyrazole-3-carboxylate, a bioactive derivative of pyrazole, using X-ray diffraction and density functional theory (DFT) calculations. Their study offered insights into the physical and chemical properties of the compound (Zhao & Wang, 2023).
Cytotoxicity of Pyrazole Derivatives
Hassan, Hafez, and Osman (2014) conducted research on the cytotoxicity of various pyrazole and pyrazolo[1,5-a]pyrimidine derivatives. Their work involved synthesizing and testing these compounds against Ehrlich Ascites Carcinoma (EAC) cells, contributing to understanding their potential as antitumor agents (Hassan et al., 2014).
Protoporphyrinogen Oxidase Inhibitors
Li, Zhu, Song, Hu, Liu, Li, Niu, Liu, Wang, Song, Zou, and Yang (2008) synthesized 3H-pyrazolo[3,4-d][1,2,3]triazin-4-one derivatives as protoporphyrinogen oxidase inhibitors, potentially useful as herbicides. These compounds showed substantial herbicidal activity and inhibition against protoporphyrinogen oxidase in vitro (Li et al., 2008).
Antimicrobial Activity
Hassan (2013) synthesized new pyrazoline and pyrazole derivatives, examining their antimicrobial activity against various bacterial strains and fungi. This research expanded the understanding of the antimicrobial potential of these compounds (Hassan, 2013).
Photosynthetic Electron Transport Inhibitors
Vicentini, Guccione, Giurato, Ciaccio, Mares, and Forlani (2005) investigated a series of pyrazole derivatives as potential inhibitors of photosynthetic electron transport. Their study highlighted the inhibitory properties of these compounds, which could be comparable to commercial herbicides like diuron and lenacil (Vicentini et al., 2005).
特性
IUPAC Name |
1,3,5-trimethyl-N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N7O/c1-11-15(12(2)22(3)20-11)16(24)19-7-9-23-8-4-13(21-23)14-10-17-5-6-18-14/h4-6,8,10H,7,9H2,1-3H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPWIWOPVMYHRCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)NCCN2C=CC(=N2)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2718050.png)

![3-Phenyl-2-[(thiophene-2-carbonyl)-amino]-propionic acid](/img/structure/B2718052.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide hydrochloride](/img/structure/B2718053.png)
![1-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B2718056.png)
![2-[(4-Chloro-2,5-dimethoxyphenyl)carbamoyl]benzoic acid](/img/structure/B2718058.png)
![N-[(1-Methylsulfonylpiperidin-4-yl)methyl]pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2718060.png)
![N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2718062.png)

![Methyl 6-acetyl-2-(4-isopropoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2718065.png)
![3-((5-((2-morpholino-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2718067.png)


![tert-Butyl N-[(tert-butoxy)carbonyl]-N-[3-isopropyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate](/img/structure/B2718072.png)